molecular formula C8H4F4O3 B3416231 2,3,5,6-Tetrafluoromandelic acid CAS No. 685892-11-9

2,3,5,6-Tetrafluoromandelic acid

Cat. No. B3416231
CAS RN: 685892-11-9
M. Wt: 224.11 g/mol
InChI Key: HKPLPZPFEQLEFM-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoromandelic acid is a biochemical compound used for proteomics research . It has a molecular weight of 224.11 and a molecular formula of C8H4F4O3 .


Physical And Chemical Properties Analysis

2,3,5,6-Tetrafluoromandelic acid is a solid substance . It has a predicted melting point of 92.60°C, a predicted boiling point of approximately 287.5°C at 760 mmHg, a predicted density of approximately 1.7 g/cm^3, and a predicted refractive index of n 20D 1.50 .

Safety and Hazards

2,3,5,6-Tetrafluoromandelic acid is intended for research use only and is not intended for diagnostic or therapeutic use . It may be irritating to the skin, eyes, and respiratory system, and may have harmful effects if inhaled or swallowed .

Future Directions

While specific future directions for 2,3,5,6-Tetrafluoromandelic acid are not available in the search results, related compounds have been studied for potential applications in luminescence sensing . This suggests that 2,3,5,6-Tetrafluoromandelic acid and similar compounds could have potential future applications in this area.

properties

IUPAC Name

2-hydroxy-2-(2,3,5,6-tetrafluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O3/c9-2-1-3(10)6(12)4(5(2)11)7(13)8(14)15/h1,7,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPLPZPFEQLEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C(C(=O)O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601242203
Record name 2,3,5,6-Tetrafluoro-α-hydroxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-2-(2,3,5,6-tetrafluorophenyl)acetic Acid

CAS RN

685892-11-9
Record name 2,3,5,6-Tetrafluoro-α-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685892-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrafluoro-α-hydroxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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